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Compound of Interest

Compound Name: 2,5-Difluoromandelic acid

Cat. No.: B1297450

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Difluoromandelic acid is a fluorinated aromatic alpha-hydroxy acid. Its structural features,
particularly the presence of two fluorine atoms on the phenyl ring, make it a valuable building
block in medicinal chemistry and drug discovery. The incorporation of fluorine can significantly
modify the physicochemical and pharmacological properties of a molecule, including metabolic
stability, lipophilicity, and binding affinity. This document provides a technical overview of the
known properties, a representative synthesis methodology, and potential applications of 2,5-
Difluoromandelic acid, based on available scientific literature and chemical data. It is
important to note that detailed experimental data, including specific spectroscopic analyses and
biological activity studies for this particular compound, are not widely available in the public
domain.

Physicochemical Properties

Key physicochemical data for 2,5-Difluoromandelic acid are summarized in the table below.
While the melting point is documented, other data such as boiling point and quantitative
solubility in various solvents are not readily available in the cited literature.
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Property Value Reference(s)
CAS Number 207853-61-0 [11[2]13][4]
Molecular Formula CsHeF203 [1112]14]
Molecular Weight 188.13 g/mol [1112]14]
Appearance Off-white to slight yellow solid [3]
Melting Point 110-112 °C [1][2]
Purity 295% (as commercially 3]

available)
Boiling Point Data not available
Solubility Data not available

Synthesis and Manufacturing

A detailed, step-by-step experimental protocol for the synthesis of 2,5-Difluoromandelic acid
is not explicitly described in publicly accessible literature. However, a common and well-
established method for the synthesis of mandelic acids is the hydrolysis of the corresponding
mandelonitrile, which is formed from the reaction of a benzaldehyde with a cyanide source.

Representative Experimental Protocol: Synthesis from
2,5-Difluorobenzaldehyde

This protocol is a representative method based on the known synthesis of mandelic acid
derivatives and is provided for illustrative purposes.[5][6][7] Researchers should conduct their
own optimization and safety assessments.

Step 1: Formation of 2,5-Difluoromandelonitrile

» In a well-ventilated fume hood, a solution of 2,5-difluorobenzaldehyde (1 equivalent) in a
suitable organic solvent (e.g., dichloromethane) is prepared in a reaction vessel equipped
with a stirrer and cooled to 0°C in an ice bath.
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e A solution of a cyanide source, such as trimethylsilyl cyanide (TMSCN, ~1.1 equivalents), is
added dropwise to the cooled aldehyde solution.

o A catalytic amount of a Lewis acid (e.g., zinc iodide, Znlz) can be added to facilitate the
reaction.

e The reaction mixture is stirred at 0°C and allowed to slowly warm to room temperature, while
the progress is monitored by a suitable technique (e.g., Thin Layer Chromatography or Gas
Chromatography).

o Upon completion, the reaction is quenched by the addition of water or a mild aqueous acid
solution. The organic layer is separated, washed with brine, dried over anhydrous sodium
sulfate, and the solvent is removed under reduced pressure to yield the crude mandelonitrile
intermediate.

Step 2: Hydrolysis to 2,5-Difluoromandelic Acid

e The crude 2,5-difluoromandelonitrile is added to a concentrated acid solution, typically
aqueous hydrochloric acid.

o The mixture is heated to reflux and stirred for several hours until the hydrolysis is complete
(monitoring by TLC or LC-MS).

» After cooling to room temperature, the agueous solution is extracted with an organic solvent
(e.g., ethyl acetate).

e The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate,
and concentrated under reduced pressure.

e The resulting crude 2,5-Difluoromandelic acid can be purified by recrystallization from a
suitable solvent system (e.g., toluene or a mixture of ethyl acetate and hexanes) to yield the
final product.
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A representative workflow for the synthesis of 2,5-Difluoromandelic acid.
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Spectroscopic Characterization

Specific, experimentally obtained spectroscopic data for 2,5-Difluoromandelic acid are not
available in the reviewed literature. The following sections describe the expected spectral
characteristics based on its chemical structure.

'H NMR Spectroscopy

e Aromatic Protons: Three signals are expected in the aromatic region (typically 6 7.0-7.5
ppm). Due to the fluorine substitutions, these protons will exhibit complex splitting patterns
(multiplets) due to both proton-proton and proton-fluorine couplings.

o Methine Proton (-CH(OH)-): A singlet or a doublet (if coupled to the hydroxyl proton) is
expected, typically in the 6 5.0-5.5 ppm range.

o Hydroxyl and Carboxylic Acid Protons (-OH, -COOH): These protons will appear as broad
singlets and their chemical shifts will be highly dependent on the solvent and concentration.
They may exchange with deuterium in deuterated solvents like D20 or CDsOD.

3C NMR Spectroscopy

e Carbonyl Carbon (-COOH): A signal is expected in the range of d 170-180 ppm.

o Aromatic Carbons: Six signals are anticipated in the aromatic region (6 110-165 ppm). The
carbons directly bonded to fluorine will show large one-bond carbon-fluorine coupling
constants (1JCF). Other aromatic carbons will exhibit smaller, multi-bond couplings to the
fluorine atoms.

e Methine Carbon (-CH(OH)-): A signal is expected around & 70-75 ppm.

F NMR Spectroscopy

Two distinct signals are expected for the two non-equivalent fluorine atoms on the aromatic
ring. The chemical shifts and coupling constants will be characteristic of their positions relative
to each other and the other substituents on the ring.

Infrared (IR) Spectroscopy
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o O-H Stretch: A broad absorption band is expected in the range of 2500-3300 cm~1 for the
carboxylic acid hydroxyl group, and a sharper band around 3400 cm~! for the alcoholic
hydroxyl group.

e C=0 Stretch: A strong absorption band is anticipated around 1700-1750 cm~1 for the
carbonyl group of the carboxylic acid.

o C-F Stretch: Strong absorption bands are expected in the fingerprint region, typically
between 1000-1300 cm™1, corresponding to the carbon-fluorine bonds.

e Aromatic C=C Stretches: Multiple bands will appear in the 1450-1600 cm~1 region.

Mass Spectrometry

The mass spectrum would be expected to show a molecular ion peak (M*) or a protonated
molecular ion peak ([M+H]*) at m/z corresponding to the molecular weight of 188.13. Common
fragmentation patterns for mandelic acids include the loss of water (H20) and the carboxyl
group (COOH).

Applications in Drug Discovery and Development

2,5-Difluoromandelic acid is primarily utilized as a specialized building block in the synthesis
of more complex molecules, particularly Active Pharmaceutical Ingredients (APIs). The
strategic placement of fluorine atoms can bestow several advantageous properties upon a drug
candidate:

e Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation,
increasing the half-life of a drug.

 Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, potentially
improving its ability to cross cell membranes.

» Binding Affinity: Fluorine atoms can participate in favorable interactions with biological
targets, such as hydrogen bonding and dipole-dipole interactions, thereby enhancing binding
affinity and potency.
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While general patents describe the use of mandelic acid derivatives in the synthesis of various
therapeutic agents, including thrombin inhibitors, specific examples of marketed drugs derived
directly from 2,5-Difluoromandelic acid are not prominently featured in the searched
literature.[8]

Biological Activity and Signaling Pathways

There is no specific information available in the scientific literature regarding the biological
activity or the modulation of signaling pathways by 2,5-Difluoromandelic acid itself. Research
on mandelic acid and its derivatives has explored their potential as antimicrobial agents.
However, these studies do not specifically report on the 2,5-difluoro isomer. Any biological
activity would need to be determined through dedicated screening and pharmacological
studies.

Safety and Handling

As with all laboratory chemicals, 2,5-Difluoromandelic acid should be handled with
appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab
coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety
information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2,5-Difluoromandelic acid is a chemical intermediate with significant potential in the field of
pharmaceutical research and development. Its key value lies in the difluorinated phenyl moiety,
which can be incorporated into larger molecules to enhance their drug-like properties. Despite
its commercial availability, a comprehensive public dataset detailing its synthesis, full spectral
characterization, and biological activity is lacking. This technical guide has compiled the
available information and provided a representative synthesis scheme to aid researchers in
their work with this compound. Further investigation is warranted to fully elucidate the
properties and potential applications of this fluorinated building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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